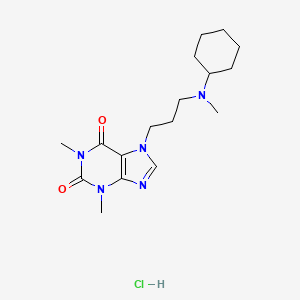
prop-2-enyl 3-(4-methoxyphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-enyl 3-(4-methoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C11H12O3 It is a derivative of cinnamic acid and is characterized by the presence of a methoxy group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Prop-2-enyl 3-(4-methoxyphenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-methoxyphenyl)prop-2-enoic acid with prop-2-enol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-enyl 3-(4-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: 3-(4-methoxyphenyl)prop-2-enoic acid or 3-(4-methoxyphenyl)prop-2-enal.
Reduction: 3-(4-methoxyphenyl)propan-1-ol or 3-(4-methoxyphenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Prop-2-enyl 3-(4-methoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of prop-2-enyl 3-(4-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(4-methoxyphenyl)prop-2-enoate
- 3-(4-Methoxyphenyl)-2-propenal
- 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
Uniqueness
Prop-2-enyl 3-(4-methoxyphenyl)prop-2-enoate is unique due to its specific structural features, such as the prop-2-enyl ester group and the methoxy substitution on the phenyl ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Eigenschaften
CAS-Nummer |
138452-39-8 |
|---|---|
Molekularformel |
C13H14O3 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
prop-2-enyl 3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H14O3/c1-3-10-16-13(14)9-6-11-4-7-12(15-2)8-5-11/h3-9H,1,10H2,2H3 |
InChI-Schlüssel |
QDUXCRSPUNRBEX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


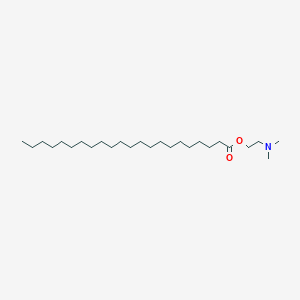
![N~1~-{3-[(2-Amino-2-sulfanylideneethanethioyl)amino]-2,2-dimethylpropyl}ethanediamide](/img/structure/B14276194.png)
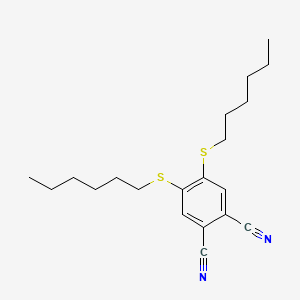
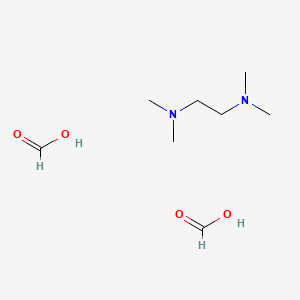

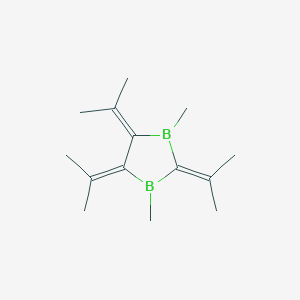

![Ethanol, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14276210.png)
![2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14276215.png)

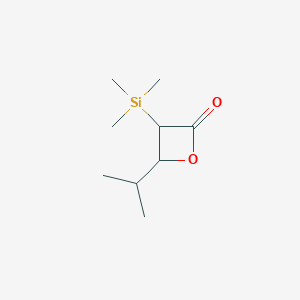
![2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene](/img/structure/B14276248.png)
